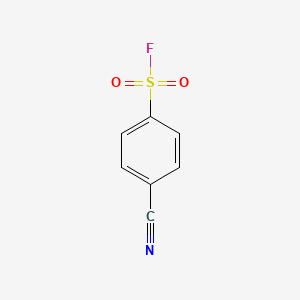

4-Cyanobenzenesulfonyl fluoride

Descripción

The exact mass of the compound 4-Cyanobenzene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyanobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXWWMBQGHLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33719-37-8 | |

| Record name | 4-cyanobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyanobenzenesulfonyl Fluoride and Analogues

Strategies for the Preparation of Sulfonyl Fluorides

Several methodologies have been developed for the synthesis of sulfonyl fluorides, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired substrate scope, and tolerance of other functional groups within the molecule.

Oxidative Chlorination and Subsequent Fluoride-Chloride Exchange from Thiols

A common and traditional route to sulfonyl fluorides begins with the corresponding thiol. This two-step process involves an initial oxidative chlorination to form a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride (B91410) via a fluoride-chloride exchange.

The oxidative chlorination of thiols can be achieved using various reagents. organic-chemistry.org For instance, a combination of hydrogen peroxide and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Other effective oxidizing systems include N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water, and trichloroisocyanuric acid (TCCA) with benzyltrimethylammonium (B79724) chloride. organic-chemistry.orgtandfonline.com A novel one-pot protocol utilizes hydrogen peroxide and thionyl chloride for the oxidative chlorination, followed by the addition of potassium bifluoride (KHF₂) to mediate the fluoride-chloride exchange, offering a convenient and efficient synthesis of a broad range of aryl and alkyl sulfonyl fluorides. thieme-connect.com

Electrochemical methods have also emerged as a greener alternative. Anodic oxidation of thiols or disulfides in the presence of a fluoride source like potassium fluoride (KF) allows for the direct synthesis of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govacs.org This process typically involves the rapid conversion of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated. nih.govacs.org

The subsequent fluoride-chloride exchange is a crucial step. ccspublishing.org.cn This is classically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride. ccspublishing.org.cngoogle.com A simple and mild method for this exchange involves using potassium fluoride in a biphasic mixture of water and acetone, which provides a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

Palladium-Catalyzed Conversion of Aryl Iodides

Palladium-catalyzed cross-coupling reactions have provided a powerful and versatile tool for the synthesis of aryl sulfonyl fluorides directly from aryl halides. This approach circumvents the often harsh conditions required for the synthesis of sulfonyl chlorides from other starting materials.

A notable one-pot method involves the palladium-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by treatment with an electrophilic fluorinating agent like Selectfluor. organic-chemistry.orgtheballlab.comacs.orgacs.org This strategy allows for the direct incorporation of the SO₂F group into the aromatic ring and is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing substituents. theballlab.comacs.org The reaction can be performed under relatively mild conditions and has been shown to be effective for sterically hindered aryl iodides as well. theballlab.comacs.org

This palladium-catalyzed methodology has also been extended to aryl bromides, which are often more readily available than the corresponding iodides. nih.gov The process involves an initial palladium-catalyzed sulfonylation of the aryl bromide using DABSO, followed by an in-situ fluorination of the resulting sulfinate intermediate with N-fluorobenzenesulfonimide (NFSI). nih.gov This one-pot procedure offers a practical route to a diverse array of aryl and heteroaryl sulfonyl fluorides. nih.gov

Comparative Analysis of Sulfonyl Fluoride Synthesis with Sulfonyl Chlorides

The choice between synthesizing and using sulfonyl fluorides versus sulfonyl chlorides depends on several factors, including reactivity, stability, and selectivity.

Reactivity and Stability: Sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their sulfonyl chloride counterparts. ccspublishing.org.cnacs.org This increased stability makes them more compatible with a wider range of reaction conditions and purification techniques, such as chromatography. ccspublishing.org.cn Sulfonyl chlorides, on the other hand, are highly reactive and moisture-sensitive, which can complicate their handling and storage. researchgate.net

Selectivity: In reactions with nucleophiles, sulfonyl fluorides often exhibit greater selectivity. For instance, in the synthesis of sulfonamides from amines containing other nucleophilic groups (like hydroxyl groups), sulfonyl fluorides can selectively react with the more nucleophilic amino group, while sulfonyl chlorides may lead to mixtures of products. acs.orgnih.gov

Synthetic Accessibility: Traditionally, sulfonyl chlorides have been more readily accessible and are often the precursors for sulfonyl fluorides. ccspublishing.org.cn However, the development of direct methods for sulfonyl fluoride synthesis, such as the palladium-catalyzed reactions, has expanded their accessibility. organic-chemistry.orgtheballlab.comacs.orgacs.org While sulfonyl chlorides are generally cheaper, the unique reactivity and stability of sulfonyl fluorides can make them the preferred reagent in many modern synthetic applications. researchgate.net

| Feature | Sulfonyl Fluorides | Sulfonyl Chlorides |

| Stability | High, resistant to hydrolysis | Low, moisture-sensitive |

| Reactivity | Moderately electrophilic, often requires activation | Highly electrophilic |

| Selectivity | High, especially with multiple nucleophilic sites | Lower, can lead to side reactions |

| Handling | Generally easier to handle and purify | Requires careful handling due to reactivity |

| Synthesis | Multiple modern methods available | Traditionally prepared via oxidative chlorination |

Specific Synthesis of 4-Cyanobenzenesulfonyl Fluoride

The synthesis of this compound (C₇H₄FNO₂S) can be accomplished through the general methodologies described above. nih.gov A common laboratory-scale preparation would likely involve the fluoride-chloride exchange from the corresponding 4-cyanobenzenesulfonyl chloride.

A plausible synthetic route would be the oxidative chlorination of 4-cyanobenzenethiol. This can be achieved using an oxidizing agent like chlorine in the presence of water or a milder system such as trichloroisocyanuric acid. The resulting 4-cyanobenzenesulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield this compound. The reaction progress can be monitored by standard analytical techniques like thin-layer chromatography or gas chromatography-mass spectrometry.

Alternatively, the palladium-catalyzed conversion of 4-iodobenzonitrile (B145841) offers a direct route. By reacting 4-iodobenzonitrile with DABSO and an electrophilic fluorine source like Selectfluor in the presence of a palladium catalyst, this compound can be synthesized in a one-pot procedure. This method is particularly advantageous as it avoids the handling of the often-unstable sulfonyl chloride intermediate.

| Starting Material | Reagents | Product | Key Features |

| 4-Cyanobenzenethiol | 1. Oxidizing agent (e.g., Cl₂, TCCA) 2. Fluoride source (e.g., KF) | This compound | Two-step process, relies on a thiol precursor |

| 4-Iodobenzonitrile | Pd catalyst, DABSO, Selectfluor | This compound | One-pot reaction, good functional group tolerance |

Mechanistic Investigations of 4 Cyanobenzenesulfonyl Fluoride Reactivity

General Reactivity Profiles of Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds distinguished by a unique combination of stability and latent reactivity. ccspublishing.org.cn This duality has propelled them from relative obscurity to the forefront of modern chemistry, particularly with the advent of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. researchgate.net

Balanced Reactivity and Stability for Diverse Applications

The S(VI)-F bond is characterized by high thermodynamic stability, with a bond energy significantly greater than that of the analogous S(VI)-Cl bond (approximately 80-90 kcal/mol for SO₂F₂ versus 46 kcal/mol for SO₂Cl₂). chem-station.com This inherent stability renders sulfonyl fluorides resistant to a wide range of conditions, including thermolysis, reduction, and hydrolysis. sigmaaldrich.comnih.gov Unlike sulfonyl chlorides, which can be susceptible to reductive collapse to S(IV) species, the cleavage of the sulfonyl fluoride (B91410) bond is heterolytic, preserving the S(VI) oxidation state. sigmaaldrich.comadvanceseng.com

This robustness allows the sulfonyl fluoride moiety to be carried through various synthetic transformations that would be incompatible with other sulfonyl halides. researchgate.net Despite their general inertness, the S(VI)-F bond's latent reactivity can be "unleashed" under specific activating conditions, allowing for rapid and efficient reactions with nucleophiles. ccspublishing.org.cnnih.gov This tunable reactivity has led to their use as covalent inhibitors and probes in chemical biology, where they can selectively modify amino acid residues like serine, tyrosine, lysine, and histidine within protein binding sites. ccspublishing.org.cnenamine.netacs.org Several substituted benzenesulfonyl fluoride scaffolds, for instance, have been noted for possessing a well-balanced reactivity profile, combining adequate stability to hydrolysis with moderate activity towards nucleophiles. enamine.net

Chemoselective Sulfur Reactivity

A hallmark of sulfonyl fluorides is their exceptional chemoselectivity. When reacting with nucleophiles, they exclusively undergo substitution at the sulfur center, a significant advantage over sulfonyl chlorides. sigmaaldrich.com Reactions involving sulfonyl chlorides can sometimes yield byproducts resulting from the nucleophile attacking the chloride atom instead of the sulfur center. chem-station.com The high charge of the central sulfur atom in sulfonyl fluorides makes it an attractive target for nucleophiles, guiding the reaction pathway. nih.gov

This chemoselectivity is critical in complex molecular environments, such as in biological systems. Sulfonyl fluorides have been shown to covalently modify numerous protein residues, but this modification is context-specific, depending on the local chemical environment of the protein. sigmaaldrich.comacs.org This property makes them powerful tools for designing highly specific covalent inhibitors and chemical probes for applications in drug discovery and chemical biology. sigmaaldrich.comacs.org

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry and Mechanisms

The revival of interest in sulfonyl fluoride chemistry is largely attributed to its central role in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. Identified as a next-generation "click chemistry" reaction, SuFEx provides a reliable method for connecting molecular modules. sigmaaldrich.comnih.gov

Fundamental Principles of SuFEx Reactions

SuFEx chemistry is founded on the controlled activation of the characteristically stable S(VI)-F bond for exchange with a nucleophile. chem-station.com While remarkably resilient under many conditions, the S-F bond can be activated in the presence of appropriate catalysts or reagents, such as proton or silicon sources, Lewis bases, or Lewis acids. chem-station.comnih.govnih.gov The key to this activation is facilitating the transition of the fluoride from a strongly bonded covalent partner to an effective leaving group. nih.gov

The reaction is characterized by its high efficiency, functional group tolerance, and often metal-free conditions, which are hallmarks of click chemistry. chem-station.comnih.gov SuFEx reactions can be used to form strong covalent links (S-O, S-N) by reacting sulfonyl fluorides with nucleophiles like silyl-protected phenols or amines. nih.gov The process is driven by the electrophilicity of the sulfur center and is facilitated by catalysts that can activate the S-F bond. nih.gov

Lewis Acid Catalysis in SuFEx with 4-Cyanobenzenesulfonyl Fluoride

While early SuFEx reactions often utilized base catalysis, recent advancements have demonstrated the efficacy of Lewis acids in promoting these transformations. Lewis acid catalysis offers a complementary and powerful strategy for activating the S-F bond, expanding the scope and utility of SuFEx chemistry.

Calcium bistriflimide [Ca(NTf₂)₂], an inexpensive and non-toxic Lewis acid, has emerged as a potent mediator for SuFEx reactions. digitellinc.com Mechanistic studies, combining computational analysis and kinetic experiments, have provided significant insights into its role in activating sulfonyl fluorides, including this compound. digitellinc.comchapman.educlaremont.edu

The catalytic cycle is understood to involve the direct interaction of the calcium ion with the sulfonyl fluoride substrate. acs.org Transition state analyses have revealed a two-point contact where the calcium ion coordinates to both the fluoride and one of the sulfonyl oxygen atoms. digitellinc.comchapman.educlaremont.edu This interaction enhances the electrophilicity of the sulfur(VI) center, making it more susceptible to nucleophilic attack, while simultaneously stabilizing the departing fluoride anion. digitellinc.comchapman.educlaremont.edu

In reactions with amine nucleophiles, additives such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can play a crucial role by acting as a Brønsted base, activating the incoming nucleophile. digitellinc.comchapman.educlaremont.edu The choice of the counterion on the Lewis acid is also important; weakly coordinating anions like bistriflimide (NTf₂⁻) are effective because they minimize competitive coordination to the calcium center, thereby maintaining its Lewis acidity. digitellinc.com

Specifically for this compound, its reaction with TMS-morpholine to form the corresponding sulfonamide showed a dramatic increase in yield in the presence of Ca(NTf₂)₂, jumping from 28% without the catalyst to 94% with it. nih.govacs.org This highlights the essential role of the Lewis acid in activating even electron-deficient sulfonyl fluorides for SuFEx reactions. Although the process can be highly efficient, a challenge has been achieving true catalytic turnover, as the formation of stable Ca-F complexes after the fluoride exchange can inhibit the regeneration of the active catalyst. chapman.eduacs.org

Table of Reaction Yields: Lewis Acid Catalysis

The following interactive table summarizes the yield of sulfonamide product from the reaction of various sulfonyl fluorides with TMS-morpholine, demonstrating the effect of the Ca(NTf₂)₂ catalyst.

| Sulfonyl Fluoride | Catalyst | Yield (%) | Reference |

| This compound | None | 28 | nih.gov, acs.org |

| This compound | Ca(NTf₂)₂ | 94 | nih.gov, acs.org |

| 4-Methylbenzenesulfonyl fluoride | Ca(NTf₂)₂ | 81 | nih.gov |

| 2-Phenylethanesulfonyl fluoride | None | 13 | acs.org |

Calcium Bistriflimide [Ca(NTf₂)₂]-Mediated Activation

Role of Ca(NTf₂)₂ as a Lewis Acid Activator

Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, has been identified as a highly effective Lewis acid for activating sulfonyl fluorides, including this compound, for SuFEx reactions with amine nucleophiles. nih.govacs.orgnih.gov Unlike S(VI) chlorides, which are more reactive but suffer from instability, S(VI) fluorides are remarkably stable and benefit from activation to undergo nucleophilic substitution. chemrxiv.org The reduced reactivity at the sulfur center in sulfonyl fluorides necessitates the use of activators, with Lewis acids like Ca(NTf₂)₂ proving particularly effective. nih.govchemrxiv.org

Mechanistic studies, supported by computational analysis, reveal that the calcium ion plays a crucial role in activating the sulfonyl fluoride. It does so through a two-point coordination: the Ca²⁺ ion interacts with one of the sulfonyl oxygen atoms and the fluorine atom simultaneously. hmc.educlaremont.eduacs.org This bidentate interaction enhances the electrophilicity of the sulfur(VI) center, making it more susceptible to attack by a nucleophile, and stabilizes the departing fluoride anion, facilitating the substitution reaction. claremont.eduresearchgate.netnih.gov In the absence of the calcium salt, these reactions often fail to proceed or require significantly harsher conditions. acs.orgchemrxiv.org

Influence of Electronic and Steric Factors on Reactivity

The reactivity of sulfonyl fluorides in SuFEx reactions is significantly influenced by both electronic and steric factors. The electrophilicity of the sulfur atom is a key determinant of reactivity. chemrxiv.org For this compound, the presence of the strong electron-withdrawing cyano (-CN) group on the aromatic ring at the para position is particularly significant.

This electron-withdrawing effect increases the partial positive charge on the sulfur atom, enhancing its electrophilicity and making it inherently more reactive toward nucleophiles compared to unsubstituted or electron-rich aryl sulfonyl fluorides. Research has shown that strongly electron-withdrawing sulfonyl fluorides can sometimes form products even in the absence of a calcium catalyst, albeit less efficiently. nih.gov

Steric hindrance around the fluorine atom and the sulfur center can also impact reactivity towards nucleophiles. nih.gov While the this compound molecule itself does not present exceptional steric bulk, the nature of the incoming nucleophile (primary vs. secondary amines, for example) introduces steric considerations that can affect reaction rates and yields.

Table 1: Electronic and Steric Profile of this compound

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Electronic Effect | The para-cyano group is a powerful electron-withdrawing group. | Increases the electrophilicity of the S(VI) center, making it more susceptible to nucleophilic attack. |

| Steric Profile | The molecule is relatively unhindered around the sulfonyl fluoride group. | Allows for good accessibility by a wide range of nucleophiles, though the nucleophile's own steric bulk remains a factor. |

Mechanistic Pathways of Ca(NTf₂)₂-Mediated SuFEx

Detailed mechanistic studies have elucidated the step-by-step pathway of the Ca(NTf₂)₂-mediated SuFEx reaction. These investigations combine kinetic experiments and computational modeling to understand the roles of each component in the reaction mixture.

Computational studies have explored the thermodynamic stability of various potential pre-reaction complexes in solution. researchgate.net The findings indicate that the most likely, or lowest energy, pre-activation "resting state" is not a complex between Ca(NTf₂)₂ and the sulfonyl fluoride. hmc.edunih.gov Instead, the calcium center preferentially coordinates with the amine nucleophile and the Brønsted-base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). hmc.eduresearchgate.net Displacing the solvent molecules (like THF) that initially solvate the Ca²⁺ ion is thermodynamically favored for amines but disfavored for the sulfonyl fluoride. hmc.edu This amine-ligated calcium complex is the species that enters the main catalytic cycle.

The key step of the SuFEx reaction is the nucleophilic attack of the amine on the activated sulfonyl fluoride. Analysis of the transition state reveals a highly organized structure. The lowest energy transition state involves a six-coordinate Ca(NTf₂)₂ complex. hmc.educlaremont.edu

Key features of the transition state include:

Two-Point Activation : The Ca²⁺ ion maintains its bidentate coordination to the sulfonyl oxygen and the fluorine atom of the this compound. acs.orgnih.gov

Concurrent Proton Transfer : The nucleophilic addition of the amine to the sulfur center occurs at the same time as a proton is transferred from the amine to the Brønsted-base additive (DABCO). claremont.edu

Kinetic experiments and calculations have determined the activation barrier for this process to be approximately 21 kcal/mol. hmc.eduresearchgate.netnih.gov

Table 2: Computed Energetics for Ca(NTf₂)₂-Mediated SuFEx

| Parameter | Value | Significance |

|---|---|---|

| Activation Barrier (ΔG‡) | ~21 kcal/mol | Represents the energy required to reach the transition state; consistent with reactions that proceed efficiently at room temperature. hmc.eduresearchgate.net |

| Resting State | Amine-ligated Ca(NTf₂)₂ complex | The reaction initiates from a state where the catalyst is bound to the amine and base, not the sulfonyl fluoride. hmc.edu |

The addition of a Brønsted-base, most notably DABCO, has a profound effect on the reaction, allowing it to proceed at room temperature in minutes, whereas reactions without it require elevated temperatures and much longer times. nih.govacs.orgacs.org

While initially thought to function simply as a scavenger for the HF by-product, mechanistic studies show DABCO plays a more active role. chemrxiv.org In the transition state, DABCO functions as a Brønsted base, activating the incoming amine nucleophile by abstracting a proton. claremont.eduresearchgate.netnih.gov This deprotonation increases the nucleophilicity of the amine at the moment of attack on the sulfur center, significantly lowering the energy barrier of the reaction. acs.org This dual activation strategy—Lewis-acid activation of the sulfonyl fluoride by calcium and Brønsted-base activation of the nucleophile by DABCO—is key to the high efficiency of the method. organic-chemistry.org

A significant challenge in developing a truly catalytic Ca(NTf₂)₂-mediated SuFEx process is the formation of highly stable calcium-fluoride (Ca-F) complexes as the reaction proceeds. hmc.educlaremont.eduresearchgate.net The fluoride ion displaced from the sulfonyl fluoride is effectively sequestered by the Ca²⁺ ion. This robust interaction makes the regeneration of the active calcium catalyst difficult, thus inhibiting catalytic turnover. nih.gov

Consequently, stoichiometric or near-stoichiometric amounts of Ca(NTf₂)₂ are often required to drive the reaction to completion. hmc.edu This observation has spurred research into redesigning the reaction conditions. Proof-of-principle studies have shown that sulfonamide formation is feasible with as little as 10 mol % of the calcium catalyst, suggesting that while challenging, achieving true catalysis is possible. nih.govresearchgate.net The high lattice energy of bulk calcium fluoride (CaF₂) underscores the thermodynamic stability of Ca-F bonds, which must be overcome for catalytic applications. researchgate.netnih.gov

Silyl (B83357) Amine Participation and Fluoride Trapping in SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click chemistry tool for the reliable formation of S-O and S-N bonds. A key aspect of SuFEx reactivity is the activation of the otherwise stable sulfonyl fluoride bond. The participation of silyl-protected nucleophiles, such as silyl amines, plays a crucial role in this process, primarily through the principle of fluoride trapping.

The mechanism leverages the exceptionally high thermodynamic driving force for the formation of the silicon-fluorine (Si-F) bond, which is one of the strongest single bonds in chemistry. nih.gov When a silyl amine approaches the this compound, the reaction can proceed through a pathway where the silyl group acts as a fluoride acceptor. As the nucleophilic nitrogen atom attacks the electrophilic sulfur center, the fluoride ion begins to depart. The proximate silyl group can then trap the nascent fluoride ion, forming a stable silyl fluoride. This trapping is often the rate-determining or a key driving step of the reaction, as it prevents the reverse reaction and effectively pulls the equilibrium towards the product side.

In some instances, the reaction may be initiated by the release of a small amount of fluoride ions, which can then desilylate the silyl amine, generating a more potent nucleophile. This newly formed amine can then react with the this compound, releasing another fluoride ion and thus propagating a catalytic cycle. The efficiency of this process can be influenced by the nature of the silyl group, with less sterically hindered silyl groups generally leading to faster reactions.

Reactivity in Nucleophilic Substitution Reactions with Amines

The reaction of this compound with amines to form sulfonamides is a cornerstone transformation in medicinal chemistry and materials science. The reactivity of the sulfonyl fluoride is highly dependent on the reaction conditions, particularly the nature of the amine and the presence or absence of activators.

The formation of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur center. The general mechanism involves the attack of the lone pair of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a pentacoordinate intermediate or a transition state, which then collapses with the expulsion of the fluoride ion to yield the stable sulfonamide product. The presence of the electron-withdrawing cyano group on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted arylsulfonyl fluorides.

While this compound can react with amines directly, especially with highly nucleophilic amines or under forcing conditions, its reactivity can be significantly enhanced by the use of Lewis acid catalysts. Lewis acids activate the sulfonyl fluoride towards nucleophilic attack.

A prominent example of a Lewis acid used for this purpose is calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). hmc.edu The calcium ion can coordinate to one or both of the oxygen atoms of the sulfonyl group and, importantly, to the fluorine atom. This coordination polarizes the S-F bond, increases the electrophilicity of the sulfur atom, and stabilizes the departing fluoride anion in the transition state. This "two-point" contact between the calcium center and the sulfonyl fluoride substrate significantly lowers the activation energy of the reaction. hmc.edu

The effect of Lewis acid activation is particularly pronounced for less nucleophilic amines, such as anilines with electron-withdrawing groups, where the uncatalyzed reaction may be very slow or not proceed at all. The table below illustrates the conceptual difference in reactivity for the reaction of this compound with a generic amine in the presence and absence of a Lewis acid catalyst.

| Reaction Conditions | Relative Reaction Rate | Activation Barrier | Key Mechanistic Feature |

|---|---|---|---|

| Without Lewis Acid | Slow to Moderate | High | Direct nucleophilic attack by the amine. |

| With Lewis Acid (e.g., Ca(NTf₂)₂) | Fast | Low | Lewis acid coordination to sulfonyl oxygens and fluorine, increasing sulfur electrophilicity and stabilizing the leaving group. hmc.edu |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed reaction mechanisms of sulfonyl fluorides. For the reaction of this compound with amines, DFT calculations can provide valuable insights into the geometry of transition states, activation energies, and the role of catalysts.

While specific DFT studies on this compound are part of broader research, the principles can be understood from studies on analogous systems, such as the reaction of methanesulfonyl fluoride with methylamine. These studies have shown that the reaction typically proceeds through an SN2-type mechanism. The calculations reveal a high intrinsic activation barrier for the uncatalyzed reaction, which is significantly lowered in the presence of a base or a Lewis acid.

Computational models of the Lewis acid-catalyzed reaction, for instance with Ca(NTf₂)₂, have corroborated experimental findings. hmc.edu These models show the explicit coordination of the calcium ion to the sulfonyl fluoride, detailing the bond elongations and charge distributions in the transition state. The calculations can quantify the reduction in the activation barrier, providing a theoretical basis for the observed rate enhancement. For example, transition state analysis has revealed a two-point contact between the calcium and the sulfonyl fluoride, which activates the sulfur center and stabilizes the leaving fluoride. hmc.edu Such computational investigations are crucial for understanding the subtle electronic effects that govern the reactivity and for the rational design of more efficient catalytic systems.

Applications of 4 Cyanobenzenesulfonyl Fluoride in Organic Synthesis

Building Block for Sulfonamide Synthesis

The primary application of 4-cyanobenzenesulfonyl fluoride (B91410) is as a precursor for the synthesis of 4-cyanobenzenesulfonamides. The sulfonyl fluoride group (–SO₂F) is a stable yet sufficiently reactive alternative to the more traditional sulfonyl chlorides (–SO₂Cl) for forming the crucial S-N bond of the sulfonamide linkage. While sulfonyl fluorides are generally more stable and less prone to hydrolysis, their reaction with amines often requires specific activation or catalytic methods to achieve high efficiency.

Recent research has focused on developing mild and broadly applicable methods for this transformation. One effective approach involves the use of a calcium triflimide [Ca(NTf₂)₂] catalyst. For instance, the reaction of 4-cyanobenzenesulfonyl fluoride with a less nucleophilic amine like aniline (B41778) proceeds to near completion within one hour at 60 °C in the presence of this catalyst, affording the corresponding sulfonamide in high yield. nih.gov In the absence of the catalyst, no reaction is observed under the same conditions, highlighting the necessity of activation for less reactive amine substrates. nih.gov Another powerful catalytic system employs a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to facilitate the amidation of sulfonyl fluorides, a method that is particularly effective for sterically demanding substrates. nih.gov

The increased electrophilicity of the sulfonyl fluoride in this compound, due to the electron-withdrawing nature of the cyano group, makes it more reactive than electron-rich arylsulfonyl fluorides. nih.gov This inherent reactivity allows it to couple with highly nucleophilic amines even without a catalyst, demonstrating the tunable nature of sulfonyl fluoride chemistry. nih.gov

Scope of Amine Substrates for Sulfonamide Formation

The reaction of this compound to form sulfonamides is compatible with a wide array of amine substrates, encompassing both primary and secondary amines. The choice of reaction conditions, particularly the use of a catalyst, can be tailored to the nucleophilicity and steric hindrance of the amine.

A broad range of electronically and sterically diverse amines can be successfully coupled. nih.gov This includes:

Primary and secondary aliphatic amines: These generally react in good to excellent yields. nih.gov

Aromatic amines (Anilines): While less nucleophilic than aliphatic amines, anilines react efficiently in the presence of catalysts like calcium triflimide. nih.gov

Sterically hindered amines: Specialized catalytic systems have been developed to promote the reaction with amines that are sterically demanding, which might otherwise react slowly or not at all. nih.gov

Heterocyclic amines: Amines containing heterocyclic motifs are also suitable substrates for this transformation.

The following table provides representative examples of the reaction between sulfonyl fluorides and various amines, illustrating the scope of the transformation.

| Sulfonyl Fluoride Substrate | Amine Substrate | Catalyst | Product | Yield (%) |

| This compound | Aniline | Ca(NTf₂)₂ | N-phenyl-4-cyanobenzenesulfonamide | 85% nih.gov |

| Benzenesulfonyl fluoride | 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine | Ca(NTf₂)₂ | 1-(phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 63% nih.gov |

| 4-Methoxybenzenesulfonyl fluoride | Morpholine | Ca(NTf₂)₂ | 4-((4-methoxyphenyl)sulfonyl)morpholine | 94% nih.gov |

| 4-Nitrobenzenesulfonyl fluoride | 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine | None | 1-((4-nitrophenyl)sulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 93% nih.gov |

This table presents a selection of data to illustrate the scope of sulfonamide synthesis from sulfonyl fluorides. Conditions and yields are based on reported research findings. nih.gov

Synthesis of Biologically Relevant Sulfonamide Analogues

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. The use of this compound and other sulfonyl fluorides provides a modern and efficient route to access biologically active molecules and their analogues. A prominent example is the synthesis of Fedratinib, a marketed Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis. nih.gov The synthesis can be achieved through a late-stage amidation of a key sulfonyl fluoride intermediate, a strategy that allows for the rapid generation of analogues for biological screening by varying the amine component. nih.gov

Beyond specific drug targets, sulfonyl fluorides are recognized as important tools in chemical biology. They can act as covalent inhibitors for enzymes, such as serine proteases, by reacting with active site residues. google.comresearchgate.net The stability of the sulfonyl fluoride group, combined with its specific reactivity, makes it an ideal "warhead" for designing activity-based probes to study enzyme function and identify new drug candidates. researchgate.net The 4-cyanobenzenesulfonamide (B1293931) motif itself has been explored as a functional component in various bioactive compounds. prepchem.com

Advanced Derivatization Strategies

A key advantage of using this compound is the potential for further molecular diversification by chemically modifying the cyano group after the formation of the sulfonamide. The cyano group is a versatile functional handle that can be converted into other important chemical moieties, allowing for the synthesis of a diverse library of compounds from a common intermediate. The 4-cyanobenzenesulfonamide structure is robust and can withstand various reaction conditions, enabling selective transformations of the nitrile. prepchem.com

Leveraging the Cyano Group for Structural Diversification

The strategic placement of the cyano group on the benzene (B151609) ring opens up numerous possibilities for creating analogues with different physicochemical properties. This functional group can participate in a variety of well-established chemical reactions, providing access to acids, amines, and other heterocyclic systems.

The cyano group of a 4-cyanobenzenesulfonamide can be hydrolyzed to a carboxylic acid (–COOH). This transformation is a standard procedure in organic chemistry and can be achieved under either acidic or basic conditions. google.comfarmaciajournal.com

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, will convert the cyano group directly into a carboxylic acid. google.com The initial product is an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the reaction conditions. farmaciajournal.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, will also effect hydrolysis. google.com This process yields a carboxylate salt (e.g., sodium carboxylate). A subsequent acidification step with a strong acid is required to protonate the salt and furnish the final carboxylic acid product. google.comyoutube.com

This conversion is significant as it transforms the molecule into a 4-carboxybenzenesulfonamide derivative, introducing a new acidic functional group that can alter the compound's solubility, polarity, and biological interactions.

The cyano group can be reduced to a primary amine (an aminomethyl group, –CH₂NH₂), providing another avenue for structural diversification. The most common and effective method for this transformation is catalytic hydrogenation. This reaction typically involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly used catalysts for this reduction include:

Palladium (Pd), often on a carbon support (Pd/C)

Platinum (Pt), usually as platinum(IV) oxide (PtO₂)

Nickel (Ni), typically Raney Nickel

This reaction converts the 4-cyanobenzenesulfonamide into a 4-(aminomethyl)benzenesulfonamide derivative. The newly introduced primary amine can serve as a nucleophile or a basic center, and it can be further functionalized, for example, through acylation or alkylation, to create an even wider range of complex molecules.

Formation of Heterocyclic Systems

The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials, is a central goal of organic chemistry. This compound serves as a versatile precursor for accessing these important structures. While polyfluoroalkyl thiocarbonyl compounds are known to participate in [4+2]-cycloaddition reactions to form sulfur-containing heterocycles, the utility of aryl sulfonyl fluorides like this compound is more prominently demonstrated in transition metal-catalyzed cross-coupling reactions. nih.gov

Notably, the desulfonative Suzuki-Miyaura cross-coupling of aryl sulfonyl fluorides provides a powerful method for C-C bond formation, which can be strategically employed in the synthesis of complex molecules, including those containing heterocyclic rings. nih.gov This reaction allows for the incorporation of the 4-cyanophenyl group into various molecular scaffolds, showcasing the expanded reactivity of sulfonyl fluorides beyond their traditional role as electrophiles for heteroatom-nucleophile bond formation. nih.gov

Role in Sulfur(VI)-Fluoride Exchange (SuFEx) "Click" Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been recognized as a next-generation family of "click" reactions, a class of chemical transformations known for their reliability, modularity, and high efficiency. nih.govuva.nl SuFEx chemistry is centered on the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride bond. sigmaaldrich.com Compounds like this compound are stable and generally resistant to hydrolysis and reduction, yet they react efficiently and selectively with specific nucleophiles under the right conditions to form robust covalent linkages. sigmaaldrich.comeurekalert.orgnih.gov This "connective" chemistry is instrumental in rapidly assembling functional molecules from pre-functionalized building blocks. nih.govsigmaaldrich.com

The core principle of SuFEx involves the exchange of the fluoride atom on the sulfonyl group for a bond with a nucleophile, typically an oxygen or nitrogen atom. nih.gov This process is often facilitated by catalysts and provides a powerful tool for applications ranging from drug discovery to materials science. nih.goveurekalert.org

This compound functions as a key "SuFExable hub," a versatile connector for linking different molecular modules. nih.gov The sulfonyl fluoride moiety (–SO₂F) can react with a wide array of nucleophiles, such as phenols (to form sulfonate esters, R-O-SO₂-Ar) and amines (to form sulfonamides, R-NH-SO₂-Ar), to construct structurally diverse molecules. eurekalert.orgnih.gov The reliability of the SuFEx reaction allows chemists to piece together complex structures with high yields and chemoselectivity, avoiding the formation of unwanted byproducts. sigmaaldrich.com This modular approach simplifies the synthesis of new chemical entities with tailored properties, as different functional components can be easily "clicked" together using the sulfonyl fluoride as the linchpin. nih.gov

The development of accelerated SuFEx methods further enhances this capability, allowing for rapid couplings with low catalyst loadings and expanding the range of accessible products for organic synthesis, medicinal chemistry, and chemical biology. nih.gov

Table 1: SuFEx Reactions Using Sulfonyl Fluoride Hubs

| Nucleophile | Resulting Linkage | Bond Formed | Application Area |

| Phenols/Alcohols | Sulfonate Ester | S-O | Drug Discovery, Materials Science |

| Amines | Sulfonamide | S-N | Medicinal Chemistry, Chemical Biology |

| Organolithium Reagents | Sulfonimidoyl Fluorides | S-C | Synthesis of Versatile Connectors |

| Aryl Silyl (B83357) Ethers | Aryl Sulfonate | S-O | Modular Synthesis |

This table summarizes the types of stable linkages formed through SuFEx reactions involving sulfonyl fluoride hubs and various nucleophiles.

The robustness and modularity of SuFEx chemistry make this compound and related compounds ideal reagents for the generation of combinatorial chemical libraries. nih.gov These large collections of structurally related compounds are synthesized in a high-throughput manner and are essential tools for discovering new molecules with desired functions, particularly in drug development. nih.govenamine.net

By reacting a central sulfonyl fluoride-containing scaffold, such as this compound, with a diverse set of building blocks (e.g., various amines or phenols), vast libraries of compounds can be rapidly assembled. researchgate.net This approach allows for the systematic exploration of chemical space to identify lead compounds for therapeutic targets. nih.gov The stability of the sulfonyl fluoride group and the resulting linkages ensures the integrity of the library members. Commercially available platforms, such as REAL (REadily AccessibLe) libraries, now include hundreds of thousands of virtual and synthesizable sulfonyl fluorides, underscoring their importance in modern covalent probe and drug discovery. enamine.net

Exploration in Transition Metal-Catalyzed Transformations

While sulfonyl fluorides are prized for their stability, recent advances have shown they can be activated by transition metal catalysts to participate in novel bond-forming reactions. nih.gov Traditionally considered inert to many cross-coupling conditions, aryl sulfonyl fluorides have been "awakened" as viable reaction partners, significantly broadening their synthetic utility beyond SuFEx chemistry. nih.govrsc.org This has opened new avenues for incorporating the sulfonyl group and its attached aryl moiety into complex organic molecules. nih.gov

A significant breakthrough has been the development of a desulfonative Suzuki-Miyaura cross-coupling reaction using aryl sulfonyl fluorides as electrophiles. nih.gov This palladium-catalyzed reaction couples aryl sulfonyl fluorides, including derivatives like this compound, with boronic acids to form new carbon-carbon bonds. nih.govrsc.org

This transformation is remarkable because it proceeds through the cleavage of the carbon-sulfur (C–S) bond, a pathway that is typically challenging. rsc.org Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of a Pd(0) complex into the C–S bond of the sulfonyl fluoride. nih.govrsc.org This is highly unusual, as palladium catalysis often involves C–halogen bonds. The reaction demonstrates excellent functional group tolerance and can proceed under unique, base-free conditions, even in the presence of strong acids. nih.gov This novel reactivity expands the toolkit of synthetic chemists, establishing aryl sulfonyl fluorides as dual-function reagents capable of participating in both S-Nu (SuFEx) and C-C bond-forming reactions. nih.gov

Table 2: Desulfonative Suzuki-Miyaura Coupling of an Aryl Sulfonyl Fluoride

| Feature | Description | Reference |

| Reaction Type | Desulfonative Suzuki-Miyaura Cross-Coupling | nih.gov |

| Electrophile | Aryl Sulfonyl Fluoride | nih.govrsc.org |

| Nucleophile | Arylboronic Acid | nih.govrsc.org |

| Catalyst System | Pd(OAc)₂ with Ruphos as ligand | rsc.org |

| Key Mechanistic Step | Oxidative addition of Pd(0) to the C–S bond | nih.govrsc.org |

| Significance | Expands sulfonyl fluoride reactivity to C-C bond formation | nih.gov |

This table summarizes key findings related to the novel Suzuki-Miyaura cross-coupling of aryl sulfonyl fluorides.

Chemical Biology and Medicinal Chemistry Applications of 4 Cyanobenzenesulfonyl Fluoride

As Reactive Electrophilic Probes in Biological Systems

4-Cyanobenzenesulfonyl fluoride (B91410) (CBSF) is recognized as a reactive electrophilic probe in the fields of chemical biology and medicinal chemistry. Its utility stems from the sulfonyl fluoride moiety, which can covalently modify specific amino acid residues within proteins. This characteristic allows for its use in identifying and characterizing protein function, as well as in the development of targeted inhibitors.

Covalent protein modification is a powerful strategy for studying protein function and for the development of highly potent and selective therapeutic agents. Chemoproteomics, which utilizes chemical probes to investigate protein function on a large scale, often employs reactive electrophiles like 4-cyanobenzenesulfonyl fluoride to covalently label and identify protein targets.

The sulfonyl fluoride group of CBSF is a "privileged" covalent warhead capable of reacting with several nucleophilic amino acid residues within a protein's binding site. nih.gov While sulfonyl fluorides are known to react with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, the specific residue targeted is often context-dependent, relying on the residue's accessibility and nucleophilicity within the protein's three-dimensional structure. nih.gov For instance, the active site serine of proteases like subtilisin and trypsin has been successfully targeted and modified by this compound. researchgate.net Furthermore, the rational design of sulfonyl fluoride probes has enabled the specific targeting of tyrosine residues in the active site of enzymes like the mRNA-decapping scavenger enzyme DcpS. nih.gov This highlights the versatility of the sulfonyl fluoride warhead in targeting a range of functionally important amino acids.

The mechanism of covalent modification by this compound involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-enzyme bond. The reactivity of the sulfonyl fluoride is crucial; it must be electrophilic enough to react with the target residue but also possess sufficient aqueous stability for use in biological systems. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. nih.gov The formation of the covalent bond is often facilitated by the specific environment of the protein's active site, which can enhance the nucleophilicity of the target residue. For example, in the case of transthyretin, functional groups on amino acid side chains within the binding pocket are thought to catalyze the covalent adduction by stabilizing the fluoride leaving group. nih.gov

The ability of this compound to covalently modify key amino acid residues makes it a valuable tool for the selective inhibition of enzymes. This irreversible inhibition can lead to a prolonged duration of action and high potency.

This compound has been demonstrated to be an effective inhibitor of serine proteases. researchgate.net It reacts with the active site serine residue, which is crucial for the catalytic activity of these enzymes. researchgate.net Paired infrared spectroscopic and X-ray crystallographic studies have been used to investigate the interaction between CBSF and proteases such as subtilisin and trypsin. researchgate.net A related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which also contains the benzenesulfonyl fluoride core, is a broad-spectrum serine protease inhibitor that targets enzymes like trypsin, chymotrypsin, plasmin, and thrombin. nih.gov

While direct studies on the modification of Carbonic Anhydrase II (CAII) by this compound specifically are not extensively detailed in the provided context, the broader class of benzenesulfonamides are well-established inhibitors of carbonic anhydrases. These inhibitors typically bind to the zinc ion in the active site. nih.gov The modification of CAII often involves the sulfonamide group. For example, in the study of selenoureido analogues of 4-(4-fluorophenylureido)benzenesulfonamide, the sulfonamide group coordinates to the Zn(II) ion within the enzyme's active site. nih.gov Although CBSF contains a sulfonyl fluoride instead of a sulfonamide, its structural similarity suggests a potential for interaction with the CAII active site.

Affinity Labeling for Target Protein Analysis

Affinity labeling is a powerful technique in chemical biology to identify and characterize target proteins. It involves using a reactive molecule (a ligand tethered to an electrophile) that first binds non-covalently to the protein of interest and then forms a stable, covalent bond with a nearby amino acid residue. Sulfonyl fluorides, including this compound, have emerged as effective electrophiles for this purpose due to their optimal balance of stability in aqueous environments and reactivity towards a range of amino acid residues. nih.gov

The presentation of affinity labels on multivalent scaffolds, such as nanoparticles, can significantly enhance their binding affinity and labeling efficiency. In a notable study, the reactivity of various multivalent electrophiles co-functionalized with a carbohydrate ligand on gold nanoparticles was investigated to achieve efficient affinity labeling for target protein analysis. nih.gov Among the electrophiles tested, arylsulfonyl fluoride was identified as the most efficient and selective protein-reactive group. nih.gov

A multivalent arylsulfonyl fluoride probe immobilized on gold nanoparticles demonstrated selective affinity labeling and enrichment of a model protein, Peanut agglutinin (PNA), from a cell lysate at a concentration of 50 nM. nih.gov This approach was found to be more effective than using a photoaffinity probe with an arylazide group. nih.gov The use of a multivalent platform enhances the effective concentration of the labeling agent at the target protein surface, leading to more efficient covalent capture.

A crucial step following affinity labeling is the identification of the specific amino acid residues that have been modified. This is typically achieved through bottom-up proteomics, where the labeled protein is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of proteins labeled with nanoparticle-immobilized arylsulfonyl fluoride probes by LC-MS/MS has revealed that this type of electrophile can target multiple amino acid residues located within and around the ligand-binding site of the target protein. nih.gov This ability to label multiple residues provides valuable structural information about the binding pocket. The sulfonyl fluoride moiety is known to react with several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.govresearchgate.net

| Reactive Residue | Resulting Covalent Adduct |

| Serine | Sulfonylated Serine |

| Threonine | Sulfonylated Threonine |

| Tyrosine | Sulfonylated Tyrosine |

| Lysine | Sulfonylated Lysine |

| Cysteine | Sulfonylated Cysteine |

| Histidine | Sulfonylated Histidine |

Application in Target Identification and Validation Strategies

The unique reactivity of sulfonyl fluorides makes them valuable tools for target identification and validation in drug discovery. nih.govresearchgate.net Phenotypic screening campaigns often yield hit compounds with unknown mechanisms of action. Covalent probes based on sulfonyl fluorides can be synthesized from these hits to covalently label their protein targets, facilitating their identification from complex biological mixtures. This approach complements other methods like photoaffinity labeling. nih.gov

The strategy involves incorporating a sulfonyl fluoride warhead into a ligand template. Even without detailed structural information of the target protein, this can lead to the creation of potent covalent inhibitors. nih.gov Once a target is identified, these probes can be used to validate its role in a biological pathway or disease state.

Mapping Enzyme Binding Sites and Protein-Protein Interactions

Sulfonyl fluoride probes are instrumental in mapping the binding sites of enzymes and studying protein-protein interactions. nih.govresearchgate.net By covalently modifying residues within a binding pocket, these probes can provide insights into the topology of the active site. For instance, a biotinylated sulfonyl fluoride inhibitor can be used to assess inhibitor-enzyme engagement in a complex proteome. researchgate.net

Furthermore, the reactivity of sulfonyl fluorides with residues like tyrosine, lysine, and histidine, which are often found at protein-protein interaction (PPI) interfaces, makes them suitable for designing probes to study and potentially inhibit these interactions. nih.govnih.gov Proximity-induced reactions, where the sulfonyl fluoride reacts only when brought into close proximity with its target residue by a specific binding event, are a powerful strategy for crosslinking interacting proteins. nih.gov

Role as Warheads in Drug Discovery and Molecular Pharmacology

Sulfonyl fluorides are considered "privileged" warheads in drug discovery. nih.govresearchgate.net A warhead is the reactive part of a covalent inhibitor that forms a permanent bond with its target protein. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a desirable balance of aqueous stability and protein reactivity, allowing for more targeted modifications. nih.gov This has led to a renewed interest in targeted covalent inhibitors within the pharmaceutical industry. wuxiapptec.com

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has further expanded the utility of sulfonyl fluorides as warheads, enabling the targeting of a broader range of amino acid residues beyond the commonly targeted cysteine. nih.gov

When designing covalent inhibitors using a this compound warhead, several factors must be considered to ensure both biocompatibility and effective protein reactivity.

Reactivity Tuning: The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aromatic ring. The cyano group in the 4-position of this compound is electron-withdrawing, which can influence the electrophilicity of the sulfur atom and thus its reactivity profile.

Aqueous Stability: Sulfonyl fluorides possess significantly improved thermodynamic stability compared to sulfonyl chlorides and are resistant to reduction. nih.gov This stability in aqueous biological environments is crucial to minimize off-target reactions and ensure that the inhibitor reaches its intended target intact.

Target Residue Specificity: While sulfonyl fluorides can react with several amino acid types, the specific context of the binding pocket—including the pKa of the target residue and its accessibility—plays a major role in determining reactivity. nih.gov Structure-based design can be employed to position the sulfonyl fluoride warhead optimally to react with a specific, desired residue. nih.gov

Selectivity: A key challenge in covalent drug design is achieving high selectivity for the target protein to avoid off-target toxicity. wuxiapptec.com The design of the ligand portion of the inhibitor is critical for directing the sulfonyl fluoride warhead to the intended binding site. The inherent reactivity of the warhead must be low enough to avoid reacting with non-target proteins before binding to the intended target. wuxiapptec.com

| Design Parameter | Consideration |

| Warhead Reactivity | The electrophilicity of the sulfonyl fluoride can be tuned by substituents on the aryl ring. |

| Ligand Scaffolding | The non-covalent binding affinity and selectivity of the ligand direct the warhead to the target. |

| Target Residue | The choice of targeting serine, threonine, tyrosine, lysine, cysteine, or histidine depends on the binding site. nih.gov |

| Biocompatibility | The overall molecule should have favorable pharmacokinetic properties and minimal off-target reactivity. |

Structural Optimization in Ligand Design for Covalent Inhibitors

The sulfonyl fluoride (SF) functional group has emerged as a valuable "warhead" in the design of covalent inhibitors due to its favorable balance of aqueous stability and reactivity with a range of nucleophilic amino acid residues within protein binding sites. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. nih.gov This inherent stability allows for more controlled and specific targeting of protein residues.

The this compound moiety, in particular, offers specific advantages for structural optimization. The cyano group, being a strong electron-withdrawing group, can modulate the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This electronic effect can be fine-tuned through synthetic modifications to optimize the reactivity of the warhead for a specific protein target.

In the context of ligand design, the this compound scaffold can be incorporated into molecules to create covalent probes. For instance, alkyne-functionalized sulfonyl fluoride activity-based probes (SFABPs), such as 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride, have been developed. sigmaaldrich.com These probes allow for the covalent modification of target proteins, and the alkyne handle enables subsequent "click" chemistry reactions for the attachment of reporter tags like fluorophores or biotin (B1667282) for visualization and enrichment studies. sigmaaldrich.com

Furthermore, the replacement of a sulfonyl fluoride warhead with an arylfluorosulfate in a covalent inhibitor of the mRNA decapping scavenger enzyme (DcpS) highlighted the importance of the warhead's structure in determining target residue specificity. nih.gov While the sulfonyl fluoride-based probe targeted a tyrosine residue, the arylfluorosulfate analog labeled a non-catalytic serine, demonstrating how subtle changes to the electrophilic group can redirect covalent modification. nih.gov This principle is crucial for the structural optimization of covalent inhibitors to achieve high selectivity and avoid off-target effects.

Spectroscopic Probing in Chemical Biology

The unique properties of the sulfonyl fluoride group make it a useful component in the design of spectroscopic probes for chemical biology research. nih.gov The fluorine atom itself can be used as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy.

For example, 4-fluorobenzenesulfonyl fluoride has been used as a ¹⁹F NMR probe to study the enzyme subtilisin Carlsberg. nih.gov Covalent modification of the active site serine residue by the sulfonyl fluoride allowed for the assessment of the local electronic environment and active-site dynamics using ¹⁹F NMR. nih.gov This approach provides valuable insights into enzyme structure and function that can be difficult to obtain with other methods.

Furthermore, the development of activity-based probes (ABPs) containing a sulfonyl fluoride warhead and a reporter tag (such as a fluorophore or biotin) enables the detection and identification of target proteins in complex biological samples. nih.govsigmaaldrich.com These probes have been used to profile the activity of various enzyme classes, including serine proteases and lipases. nih.gov The ability to attach different reporter groups via "click" chemistry to alkyne-functionalized sulfonyl fluoride probes adds to their versatility as tools for spectroscopic and proteomic studies. sigmaaldrich.com

Use as a ¹⁹F NMR Probe

The fluorine-19 (¹⁹F) nucleus possesses highly favorable properties for nuclear magnetic resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. This, combined with the general absence of fluorine in biological systems, makes ¹⁹F NMR a powerful tool for studying biomolecular structure, function, and interactions with minimal background signal. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for changes in protein conformation or binding events.

While direct studies employing this compound specifically as a ¹⁹F NMR probe are not extensively documented in publicly available literature, the properties of the sulfonyl fluoride group suggest its potential utility in this capacity. Arylsulfonyl fluorides, in general, are of interest in chemical biology and medicinal chemistry. The fluorine atom in the -SO₂F group can serve as a sensitive ¹⁹F NMR reporter.

The chemical shift of the fluorine atom in a sulfonyl fluoride is influenced by the electronic properties of the aromatic ring to which it is attached. For instance, the ¹⁹F NMR chemical shift of various substituted benzenesulfonyl fluorides has been reported, with values typically falling within a characteristic range. The presence of the electron-withdrawing cyano group at the para-position in this compound would be expected to influence the electron density at the sulfonyl fluoride moiety, thereby affecting the ¹⁹F chemical shift. This sensitivity to electronic effects is a key characteristic of a useful NMR probe.

In a typical application, this compound could be used to label proteins, often at a reactive serine, threonine, or tyrosine residue, forming a stable covalent bond. The ¹⁹F NMR signal of the attached probe could then be monitored upon protein conformational changes, ligand binding, or other biochemical events. Any perturbation in the local environment of the probe would likely result in a change in its ¹⁹F chemical shift, providing valuable insights into the molecular processes under investigation.

| Compound Class | Typical ¹⁹F NMR Chemical Shift Range (ppm) vs. CFCl₃ |

| Arylsulfonyl Fluorides | +40 to +70 |

This table provides a general reference for the chemical shift range of arylsulfonyl fluorides. The specific chemical shift of this compound would need to be determined experimentally.

Nitrile Vibrational Reporter in IR Spectroscopy

The nitrile (C≡N) stretching vibration has emerged as a valuable tool in infrared (IR) spectroscopy for probing the local environment within proteins and other biomolecules. This is due to several advantageous properties of the nitrile group. Its stretching frequency appears in a region of the IR spectrum (around 2200-2240 cm⁻¹) that is largely free from absorption by the protein itself, providing a clear observational window. Furthermore, the nitrile stretching frequency is highly sensitive to the local electrostatic environment, including hydrogen bonding and solvent polarity.

A study by Luo et al. has specifically utilized this compound (CBSF) as an inhibitor containing a nitrile vibrational reporter to investigate the active sites of the proteases subtilisin and trypsin. researchgate.net In this work, the sulfonyl fluoride moiety of CBSF reacts with the active site serine residues of these enzymes, covalently attaching the 4-cyanophenyl group as a probe.

The nitrile stretching frequency of the covalently attached 4-cyanobenzenesulfonyl group serves as a sensitive reporter of the local environment within the enzyme's active site. Changes in the hydration, polarity, or hydrogen-bonding interactions experienced by the nitrile group upon binding or in different enzyme states would be reflected as shifts in its vibrational frequency. For example, the nitrile stretching frequency is known to shift to higher wavenumbers (a blueshift) in more polar or hydrogen-bonding environments.

By comparing the IR spectra of the CBSF-inhibited enzymes under various conditions, or by comparing the spectra of the inhibitor in different solvents, researchers can gain detailed insights into the electrostatic nature of the enzyme's active site. This information is crucial for understanding enzyme mechanism and for the rational design of inhibitors and drugs.

| Probe | Solvent/Environment | Nitrile Stretching Frequency (cm⁻¹) |

| Aromatic Nitriles | Apolar Solvent | ~2230 |

| Aromatic Nitriles | Polar/Aqueous Solvent | ~2240 |

| 4-Cyanobenzenesulfonate (in H₂O) | Water | (Value not specified in abstract) |

| 4-Cyanobenzenesulfonyl-trypsin | Enzyme Active Site | (Value not specified in abstract) |

| 4-Cyanobenzenesulfonyl-subtilisin | Enzyme Active Site | (Value not specified in abstract) |

This table illustrates the principle of using aromatic nitriles as vibrational probes. The precise frequencies for this compound derivatives in different environments would be determined from the specific experimental data of the cited study. researchgate.net

Analytical and Experimental Methodologies in 4 Cyanobenzenesulfonyl Fluoride Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation and identification of 4-cyanobenzenesulfonyl fluoride (B91410). Researchers employ various spectroscopic methods to obtain a detailed profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of 4-cyanobenzenesulfonyl fluoride. Proton (¹H NMR), Carbon-13 (¹³C NMR), and Fluorine-19 (¹⁹F NMR) are all utilized to provide a complete picture of the molecule's atomic arrangement. rsc.org

In ¹H NMR analysis, the aromatic protons of this compound exhibit distinct signals due to their chemical environment. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons appear as doublets, reflecting the coupling between adjacent protons on the benzene (B151609) ring. rsc.org The specific chemical shifts and coupling constants are key identifiers for the compound.

¹³C NMR provides information on the carbon skeleton of the molecule, while ¹⁹F NMR is essential for directly observing the fluorine atom of the sulfonyl fluoride group, confirming its presence and electronic environment. rsc.org

¹H NMR Data for this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|---|

| CDCl₃ | 8.16 | d (doublet) | 8.6 | Aromatic Protons | rsc.org |

| 7.95 | d (doublet) | 8.1 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique for verifying the molecular weight and purity of this compound. While specific, published LC/MS methods for this exact compound are not extensively detailed in the literature, general methodologies for aryl sulfonyl fluorides and other fluorinated compounds are applicable.

The process typically involves High-Performance Liquid Chromatography (HPLC) for separation, followed by mass spectrometry for detection. A common approach for related compounds involves using a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column. shimadzu.com The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with additives to improve ionization. nih.gov For instance, ammonium (B1175870) fluoride can be used as a mobile phase additive to enhance the signal intensity in the mass spectrometer. shimadzu.comnih.gov Mass spectrometry detection confirms the identity of the compound by measuring its mass-to-charge ratio (m/z), which should correspond to the molecular weight of this compound (185.18 g/mol ). rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The strong, sharp absorption band characteristic of the nitrile group (C≡N) is a key diagnostic feature in the IR spectrum. This nitrile stretch is often utilized as a vibrational reporter, providing a clear and distinct signal for tracking the molecule in various experimental contexts. The spectrum also shows characteristic absorptions for the sulfonyl fluoride (SO₂F) group and the aromatic ring.

Chromatographic Purification and Isolation Methods

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for this isolation process.

Thin-Layer Chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the progress of a reaction and to determine the appropriate solvent system for large-scale purification. rsc.org The spots on the TLC plate are typically visualized under UV light. rsc.org

For preparative purification, flash column chromatography is the method of choice. rsc.org The crude product is loaded onto a column packed with a solid stationary phase, most commonly silica (B1680970) gel. A solvent system, or eluent, is then passed through the column to separate the components. In the case of this compound, a mixture of n-hexane and ethyl acetate (B1210297) is an effective eluent. rsc.org

Purification Parameters for this compound

| Technique | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | n-hexane/Ethyl Acetate (12:1) | rsc.org |

Reaction Condition Optimization and Scaling

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Research has explored different synthetic routes, with adjustments to parameters such as reagents, temperature, and reaction time being critical.

One reported method involves the electrochemical synthesis from a sulfonyl hydrazide precursor. rsc.org This process was optimized by controlling factors like the electrolyte, solvent system (a mixture of CH₂Cl₂ and DMSO), temperature, and the applied electric current. rsc.org Another approach is the catalyst-free radical fluorination of a corresponding sulfonyl hydrazide in water, where parameters like temperature and reaction time are tuned for optimal conversion.

The table below summarizes conditions from an electrochemical synthesis method, illustrating the level of detail required for optimization and scalability.

Example of Optimized Synthesis Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Method | Electrochemical Synthesis | rsc.org |

| Reagents | Et₃N∙3HF, n-Bu₄NI | |

| Solvent | CH₂Cl₂/DMSO | |

| Temperature | 25 °C | |

| Current | 15 mA (constant) | |

| Duration | 10 hours |

Q & A

Basic: What are the standard synthetic routes for 4-cyanobenzenesulfonyl fluoride, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution of sulfonyl chloride precursors. A common method involves reacting 4-cyanobenzenesulfonyl chloride with potassium fluoride (KF) or silver fluoride (AgF) in anhydrous solvents like acetonitrile or DMF. Key factors affecting yield include:

- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions.

- Moisture control : Hydrolysis of the sulfonyl fluoride group is minimized under anhydrous conditions.

- Stoichiometry : A 1:1.2 molar ratio of chloride precursor to fluoride source optimizes conversion .

Table 1 : Representative Reaction Conditions

| Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF | DMF | 80 | 72–78 |

| AgF | CH₃CN | 60 | 85–90 |

Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitutions?

The cyano group at the para position enhances electrophilicity of the sulfonyl fluoride moiety by withdrawing electron density via resonance. This increases susceptibility to nucleophilic attack (e.g., by amines or alcohols). Comparative studies with non-cyanated analogs (e.g., biphenylsulfonyl fluoride) show:

- Reaction rate : this compound reacts 2–3× faster with primary amines under identical conditions.

- Regioselectivity : The cyano group directs nucleophiles to the sulfonyl fluoride site, minimizing side reactions at other positions .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : A singlet near 55–60 ppm confirms the sulfonyl fluoride group.

- IR spectroscopy : Strong absorption bands at 1370–1400 cm⁻¹ (S=O asymmetric stretch) and 1150–1180 cm⁻¹ (S-O-F stretch).

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 201.02 (calculated for C₇H₄FNO₂S) .

Advanced: How do pH and solvent polarity affect the hydrolytic stability of this compound?

Hydrolysis of the sulfonyl fluoride group is pH-dependent:

- Acidic conditions (pH < 3) : Rapid hydrolysis to sulfonic acid (t₁/₂ < 1 hour at 25°C).

- Neutral/basic conditions (pH 7–9) : Stability increases (t₁/₂ > 48 hours).

Solvent polarity modulates reactivity; aprotic solvents (e.g., THF) enhance stability, while protic solvents (e.g., water) accelerate hydrolysis. Kinetic data derived from analogous sulfonyl fluorides suggest similar behavior .

Basic: What safety precautions are critical when handling this compound?

- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (similar to biphenylsulfonyl chloride analogs).

- Handling : Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported reactivity data for sulfonyl fluorides under aqueous conditions?

Discrepancies often arise from:

- Trace moisture : Even small amounts of water in "anhydrous" solvents can trigger hydrolysis.

- Catalytic impurities : Metal ions (e.g., Fe³⁺) accelerate decomposition.

Methodological recommendations : - Use Karl Fischer titration to verify solvent dryness.

- Pre-treat solvents with molecular sieves or chelating agents.

- Report detailed reaction conditions (e.g., water content, solvent batch) .

Basic: What are the primary applications of this compound in chemical biology?